molecular formula C13H16O2 B2699698 Ethyl 2-phenylpent-4-enoate CAS No. 14815-74-8

Ethyl 2-phenylpent-4-enoate

Cat. No.: B2699698
CAS No.: 14815-74-8
M. Wt: 204.269
InChI Key: UVIIDCMCSMXQGO-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C13H16O2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its ester functional group and a phenyl group attached to a pent-4-enoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-phenylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces 2-phenylpent-4-enoic acid or 2-phenylpentan-4-one.

    Reduction: Yields ethyl 2-phenylpent-4-enol.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-phenylpent-4-enoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-phenylpent-4-enoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-phenylpent-4-enoate can be compared with other esters and phenyl-substituted compounds:

    Ethyl benzoate: Similar ester structure but lacks the pent-4-enoate chain.

    Phenylacetic acid: Contains a phenyl group but differs in the functional group and chain length.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.

Properties

IUPAC Name

ethyl 2-phenylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIIDCMCSMXQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Cyano-4-phenyl-1-butene (15 g) is dissolved in 50 ml of ethanol and 3 drops of water whereupon 20 ml of sulfuric acid is added dropwise. The resulting mixture is warmed slowly and then heated under reflux for 6 hours. The reaction mixture is then poured into 100 ml of ice-cold water and extracted with 100 ml of benzene. The extract is dried over magnesium sulfate, and the solvent is distilled off under reduced pressure. The residue is distilled to give 7.0 g of ethyl 2-phenyl-4-pentenoate, boiling at 133°-137° C. (20 mmHg).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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